ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-isobutyl-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form an intermediate. This intermediate undergoes further reactions, including cyclization and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-isobutyl-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-isobutyl-2-methyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various indole derivatives.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or activate receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
- Ethyl indole-2-carboxylate
Uniqueness
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-isobutyl-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy-oxoethoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
380645-37-4 |
---|---|
Molecular Formula |
C24H29NO5 |
Molecular Weight |
411.5g/mol |
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H29NO5/c1-6-28-21(26)14-30-20-12-19-22(24(27)29-7-2)16(5)25(13-15(3)4)23(19)18-11-9-8-10-17(18)20/h8-12,15H,6-7,13-14H2,1-5H3 |
InChI Key |
FFHDXDIRTCPSPS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)CC(C)C |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.